molecular formula C18H24N4OS B2619047 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1396683-45-6

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2619047
CAS No.: 1396683-45-6
M. Wt: 344.48
InChI Key: CBJITZDLBOCCAR-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine ring, and a phenylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Piperazine Ring: The imidazole derivative is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where nucleophiles like amines or thiols replace the phenylthio group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Amines, thiols, dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a different position of the ketone group.

Uniqueness

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-18(6-15-24-17-4-2-1-3-5-17)22-13-11-20(12-14-22)9-10-21-8-7-19-16-21/h1-5,7-8,16H,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJITZDLBOCCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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